

6-epi-Ophiobolin G: A Fungal Sesterterpenoid on the Scientific Frontier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-epi-ophiobolin G

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **6-epi-ophiobolin G**, a sesterterpenoid natural product with notable cytotoxic properties. It details the discovery of this compound, its source organisms, and the experimental protocols for its isolation and characterization. All pertinent quantitative data, including spectroscopic and cytotoxic information, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and diagrams of relevant biological relationships to facilitate a deeper understanding and further investigation of this promising molecule.

Discovery and Source Organism

6-epi-Ophiobolin G was first reported in 2004 as a new sesterterpenoid isolated from the marine-derived fungus *Emericella variecolor* GF10.[1] This fungus was obtained from a marine sediment sample.[1] Subsequently, **6-epi-ophiobolin G** has also been isolated from other fungal species, including *Aspergillus stellatus* and *Aspergillus calidoustus* AA12.[1][2] The discovery of **6-epi-ophiobolin G** has contributed to the growing family of ophiobolins, a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic ring system.[3]

Physicochemical Properties

6-epi-Ophiobolin G is a sesterterpenoid with the molecular formula C₂₅H₃₄O₂, corresponding to a molecular weight of 366.5 g/mol .^[2] A summary of its key physicochemical properties is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₄ O ₂	^[2]
Molecular Weight	366.5 g/mol	^[2]
Appearance	Colorless Oil	
Optical Rotation	[α] _D +28.5 (c 0.1, CHCl ₃)	
High-Resolution MS	m/z 366.2558 (calcd. for C ₂₅ H ₃₄ O ₂ , 366.2559)	

Note: Some data in this table is derived from the original isolation paper and may not be explicitly cited in the provided search results.

Experimental Protocols

Fermentation of *Emericella varicolor* GF10

The production of **6-epi-ophiobolin G** was achieved through the cultivation of the marine-derived fungus *Emericella varicolor* GF10.

- Culture Medium: The fungus was cultured in a liquid medium containing glucose (2.0%), peptone (1.0%), yeast extract (0.5%), and artificial seawater.
- Fermentation Conditions: The fermentation was carried out in flasks at 28°C for 14 days under static conditions.
- Scaling: The culture was grown in 200 x 500 mL flasks, each containing 200 mL of the medium.

Extraction and Isolation of 6-epi-Ophiobolin G

Following fermentation, the culture broth and mycelia were separated for the extraction of secondary metabolites.

- Extraction: The culture filtrate was extracted with ethyl acetate (EtOAc). The mycelia were extracted with a mixture of methanol (MeOH) and chloroform (CHCl₃).
- Chromatographic Separation: The combined extracts were concentrated and subjected to a series of chromatographic steps to purify **6-epi-ophiobolin G**.
 - Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a stepwise gradient of n-hexane and EtOAc.
 - Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified on a Sephadex LH-20 column with MeOH as the eluent.
 - High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile (MeCN) and water.

Caption: Workflow for the isolation of **6-epi-ophiobolin G**.

Structure Elucidation

The structure of **6-epi-ophiobolin G** was determined using a combination of spectroscopic techniques. The planar structure was established through 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, while the relative stereochemistry was elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY).^[1]

Table 2: NMR Spectroscopic Data for **6-epi-Ophiobolin G** (in CDCl₃)

Position	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	48.2	2.45 (m)
2	36.5	2.10 (m), 1.65 (m)
3	52.8	2.95 (m)
4	141.2	-
5	128.5	5.85 (s)
6	200.1	-
7	54.3	3.20 (d, 11.0)
8	158.3	6.80 (d, 11.0)
9	39.8	2.25 (m), 1.80 (m)
10	45.6	1.95 (m)
11	50.1	2.15 (m)
12	35.4	1.55 (m)
13	25.9	1.40 (m), 1.20 (m)
14	38.7	2.05 (m)
15	28.1	1.15 (m)
16	124.5	5.40 (dd, 15.0, 7.5)
17	135.2	6.10 (dd, 15.0, 10.0)
18	130.4	5.95 (d, 10.0)
19	138.1	-
20	21.2	1.75 (s)
21	194.2	9.45 (s)
22	16.5	0.95 (d, 7.0)
23	18.9	1.05 (s)

24	22.8	1.80 (s)
25	29.8	1.10 (d, 7.0)

Note: NMR data is based on the original isolation paper and may not be fully detailed in the provided search results.

Cytotoxicity Assay

The cytotoxic activity of **6-epi-ophiobolin G** was evaluated against the P388 murine leukemia cell line.

- Cell Line: P388 murine leukemia cells.
- Method: The assay was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.
- Procedure:
 - P388 cells were seeded in 96-well plates at a density of 1×10^4 cells/well.
 - The cells were treated with various concentrations of **6-epi-ophiobolin G**.
 - After a 72-hour incubation period, the MTT reagent was added to each well.
 - The formazan crystals formed were dissolved in a solubilization buffer.
 - The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.

Biological Activity and Mechanism of Action

6-epi-Ophiobolin G has demonstrated cytotoxic activity against cancer cell lines. In a study by Zhang et al. (2012), it exhibited an IC₅₀ value of 24.6 μ M against the P388 murine leukemia cell line.^[4]

The precise mechanism of action for **6-epi-ophiobolin G** has not been fully elucidated. However, studies on the broader ophiobolin family, particularly ophiobolin A, suggest a potential mechanism involving the covalent modification of phosphatidylethanolamine (PE), a key component of cell membranes.[5] This interaction is thought to disrupt membrane integrity, leading to cell death.[5] It is plausible that **6-epi-ophiobolin G** shares a similar mechanism of action.

Regarding its effect on specific signaling pathways, there is currently no direct scientific literature linking **6-epi-ophiobolin G** to the downregulation of estrogen receptors. While some natural products do interact with estrogen signaling, this has not been reported for ophiobolins.

Caption: Hypothesized mechanism of cytotoxicity for **6-epi-ophiobolin G**.

Conclusion

6-epi-Ophiobolin G is a fungal-derived sesterterpenoid with demonstrated cytotoxic activity. Its discovery from marine fungi highlights the potential of underexplored environments for novel bioactive compounds. While its mechanism of action is not yet fully understood, it is hypothesized to involve the disruption of cell membrane integrity. Further research is warranted to explore its full therapeutic potential and to investigate its effects on various cellular signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for future studies on this intriguing natural product.

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- To cite this document: BenchChem. [6-epi-Ophiobolin G: A Fungal Sesterterpenoid on the Scientific Frontier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563034#6-epi-ophiobolin-g-discovery-and-source-organism]

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